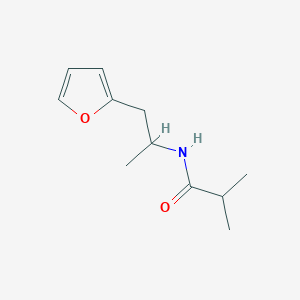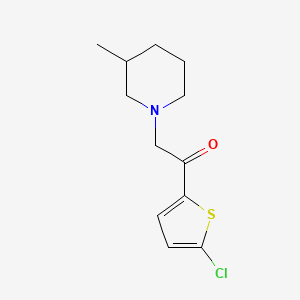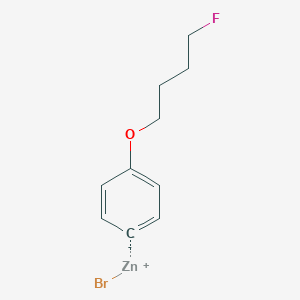![molecular formula C15H20O B14887961 (2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound features a spiro[3.3]heptane core with a p-tolyl group and a methanol functional group. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol typically involves the formation of the spirocyclic core followed by the introduction of the p-tolyl group and the methanol functional group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, and the methanol group can be added via a reduction reaction using a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Nitric acid, halogens, acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Nitro compounds, halogenated compounds.
科学的研究の応用
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The p-tolyl group and methanol functional group can participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
類似化合物との比較
Similar Compounds
(2-(Hydroxymethyl)spiro[3.3]heptan-2-yl)methanol: Similar spirocyclic structure with a hydroxymethyl group instead of a p-tolyl group.
2-(p-Tolyl)spiro[3.3]heptan-2-amine: Similar structure with an amine group instead of a methanol group.
2-azaspiro[3.3]heptane-derived amino acids: Spirocyclic compounds with amino acid functionalities.
Uniqueness
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol is unique due to its specific combination of a spirocyclic core, p-tolyl group, and methanol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C15H20O |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
[2-(4-methylphenyl)spiro[3.3]heptan-2-yl]methanol |
InChI |
InChI=1S/C15H20O/c1-12-3-5-13(6-4-12)15(11-16)9-14(10-15)7-2-8-14/h3-6,16H,2,7-11H2,1H3 |
InChIキー |
QKWFKEGNKXGFKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(CC3(C2)CCC3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)

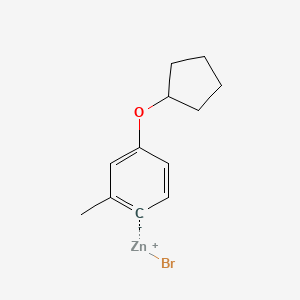
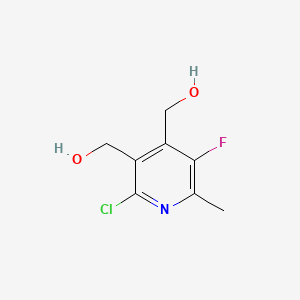
![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
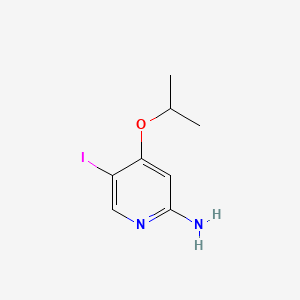
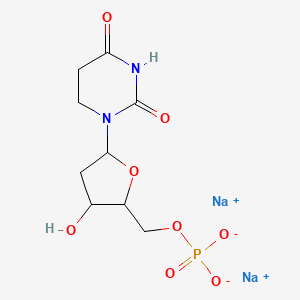

![7-Methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14887950.png)
